METHYL 1-CYCLOPROPYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 1-CYCLOPROPYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 1-CYCLOPROPYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl group and the fluorophenyl group. The final step involves the esterification of the carboxylate group to form the methyl ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
METHYL 1-CYCLOPROPYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
METHYL 1-CYCLOPROPYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of METHYL 1-CYCLOPROPYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
METHYL 1-CYCLOPROPYL-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in the development of new drugs.
Quinolone derivatives: Known for their antimicrobial properties, these compounds share some structural similarities with the pyrido[2,3-d]pyrimidine core.
Thiazole derivatives: These compounds are studied for their potential therapeutic applications and share some chemical properties with the target compound
Properties
IUPAC Name |
methyl 1-cyclopropyl-2-[(4-fluorophenyl)methylsulfanyl]-7-methyl-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-11-9-15(19(26)27-2)16-17(22-11)24(14-7-8-14)20(23-18(16)25)28-10-12-3-5-13(21)6-4-12/h3-6,9,14H,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHMGMHILTVPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=CC=C(C=C3)F)C4CC4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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